Ro 48-8071 - 161582-11-2

Ro 48-8071

Catalog Number: EVT-253711
CAS Number: 161582-11-2
Molecular Formula: C23H27BrFNO2
Molecular Weight: 448.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

methanone is a synthetic compound primarily recognized for its role in biochemical and pharmacological research. It is classified as a potent and selective inhibitor of the enzyme 2,3-oxidosqualene:lanosterol cyclase (cyclase). [, ] This enzyme plays a critical role in the biosynthesis of cholesterol, catalyzing the cyclization of squalene 2,3-oxide to lanosterol. [, ] Due to its inhibitory action on cyclase, methanone serves as a valuable tool to investigate the cholesterol biosynthetic pathway and its implications in various cellular processes. [, ]

Future Directions
  • Detailed Structure-Activity Relationship Studies: Further research could focus on synthesizing and analyzing analogs of methanone to establish a detailed structure-activity relationship. This could potentially lead to the development of more potent and selective cyclase inhibitors.

  • Therapeutic Potential of Cyclase Inhibition: Investigating the therapeutic potential of cyclase inhibition using methanone or its analogs could be of interest, particularly in conditions where modulating cholesterol biosynthesis or PXR activity is desired.

trans-N-(4-Chlorobenzoyl)-N-methyl-(4-dimethylaminomethylphenyl)-cyclohexylamine (BIBX 79)

    Compound Description: BIBX 79 is a potent inhibitor of 2,3-oxidosqualene:lanosterol cyclase (cyclase) [, ]. Similar to the target compound, BIBX 79 has been shown to induce CYP3A expression in primary cultured rat hepatocytes []. This induction is mediated by the pregnane X receptor (PXR) and occurs as a result of the accumulation of endogenous squalene metabolites [].

    Relevance: Both BIBX 79 and methanone (Ro 48-8071) share the ability to inhibit cyclase, ultimately leading to the induction of CYP3A expression via PXR activation by accumulated squalene metabolites []. This shared biological activity suggests potential structural similarities and a common mechanism of action.

3β-(2-Diethylaminoethoxy)androst-5-en-17-one HCl (U18666A)

    Compound Description: U18666A is known to inhibit cholesterol biosynthesis []. Although structurally dissimilar to the target compound, U18666A also induces CYP3A expression in rat hepatocytes through a PXR-dependent mechanism [], suggesting a possible convergence on a common pathway related to cholesterol biosynthesis or PXR activation.

    Relevance: Despite structural differences, both U18666A and methanone (Ro 48-8071) demonstrate the ability to induce CYP3A expression in a PXR-dependent manner []. This shared biological activity, despite different primary mechanisms, implies a potential link in their downstream effects on cholesterol biosynthesis or PXR signaling.

Squalene 2,3:22,23-dioxide

    Compound Description: Squalene 2,3:22,23-dioxide is a metabolite in the cholesterol biosynthetic pathway and a precursor to 24(S),25-epoxycholesterol [, ]. It has been shown to directly activate PXR and induce CYP3A expression [, ].

    Relevance: methanone (Ro 48-8071) inhibits cyclase, leading to the accumulation of squalene 2,3:22,23-dioxide [, ]. This accumulation subsequently activates PXR and induces CYP3A expression. Therefore, squalene 2,3:22,23-dioxide is a key intermediary metabolite linking cyclase inhibition by the target compound to its downstream effects on PXR and CYP3A.

Source and Classification

Ro 48-8071 was developed by Roche Pharmaceuticals and is classified as an oxidosqualene cyclase inhibitor. It is part of a broader category of cholesterol-lowering agents that target specific enzymes involved in the cholesterol synthesis pathway. The compound has been evaluated for its pharmacological effects on various cancer cell lines, demonstrating its potential as an anti-cancer agent .

Synthesis Analysis

Methods and Technical Details

The synthesis of Ro 48-8071 involves multi-step organic reactions, typically starting from commercially available precursors. The key steps include:

  1. Formation of the benzophenone core: This is achieved through Friedel-Crafts acylation or similar aromatic substitution reactions.
  2. Introduction of the allylmethylamino group: This step often involves nucleophilic substitution reactions where an appropriate amine is reacted with a halogenated precursor.
  3. Fumarate formation: The final step involves converting the compound into its fumarate salt form, enhancing its solubility and bioavailability.

The detailed synthetic route may vary based on specific laboratory protocols but generally adheres to established organic synthesis techniques .

Chemical Reactions Analysis

Reactions and Technical Details

Ro 48-8071 primarily acts by inhibiting the oxidosqualene cyclase enzyme. This inhibition leads to several downstream effects:

  1. Reduction of Cholesterol Synthesis: By blocking OSC, Ro 48-8071 decreases the conversion of 2,3-oxidosqualene into lanosterol, ultimately reducing cholesterol levels in cells.
  2. Induction of Apoptosis: The compound has been shown to induce programmed cell death in cancer cells by disrupting lipid metabolism and promoting stress responses within the cell.
  3. Anti-Angiogenic Effects: Ro 48-8071 also exhibits anti-angiogenic properties by impairing endothelial cell functions necessary for new blood vessel formation .
Mechanism of Action

Process and Data

The mechanism of action for Ro 48-8071 involves:

  • Inhibition of OSC Activity: By binding to the active site of the OSC enzyme, Ro 48-8071 prevents the conversion of squalene to lanosterol.
  • Alteration in Lipid Metabolism: This inhibition leads to decreased cholesterol levels while simultaneously increasing levels of intermediates like monooxidosqualene.
  • Impact on Signaling Pathways: Ro 48-8071 has been shown to interfere with the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival and proliferation. This disruption contributes to enhanced apoptosis in tumor cells .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ro 48-8071 exhibits several notable physical and chemical properties:

  • Solubility: The fumarate salt form enhances solubility in aqueous solutions, making it suitable for biological assays.
  • Stability: The compound demonstrates stability under physiological conditions, allowing for effective cellular uptake and action.
  • Toxicity Profile: Preclinical studies suggest that Ro 48-8071 has a favorable safety profile compared to traditional statins, with minimal hepatotoxicity observed in animal models .
Applications

Scientific Uses

Ro 48-8071 has several promising applications in scientific research:

  • Cancer Therapy: Its primary application lies in oncology as a potential treatment for various cancers, including triple-negative breast cancer and prostate cancer. Studies indicate that it can suppress tumor growth and enhance the efficacy of existing chemotherapeutic agents like 5-fluorouracil .
  • Cholesterol Regulation: Due to its role as an OSC inhibitor, Ro 48-8071 may also be explored for its cholesterol-lowering effects in hyperlipidemia treatments.
  • Angiogenesis Research: The compound's ability to inhibit angiogenesis makes it a valuable tool for studying tumor microenvironments and developing anti-cancer strategies .
Molecular Mechanisms of Action in Cholesterol Biosynthesis Inhibition

Enzymatic Targeting of 2,3-Oxidosqualene Cyclase (OSC)

Ro 48-8071 (chemical name: (4-Bromophenyl)[2-fluoro-4-[[6-(methyl-2-propen-1-ylamino)hexyl]oxy]phenyl]methanone) is a potent fumarate salt inhibitor of OSC, an essential enzyme in the cholesterol biosynthesis pathway. OSC catalyzes the cyclization of 2,3-oxidosqualene to lanosterol, the first steroidal intermediate in cholesterol synthesis. Ro 48-8071 binds OSC with high affinity (IC₅₀ = 6.5 nM), blocking this committed step and halting de novo cholesterol production [1] [5] [9].

Structural Basis of OSC Inhibition: Insights from X-Ray Crystallography

The inhibition mechanism relies on Ro 48-8071's structural mimicry of OSC's high-energy carbocation intermediates. Crystallographic studies reveal that OSC’s active site contains a deep hydrophobic cleft between two barrel domains, enriched with acidic residues critical for catalysis. Ro 48-8071 docks into this cleft via:

  • Electrostatic interactions between its bromophenyl group and Asp455, which normally protonates the epoxide oxygen of 2,3-oxidosqualene [4] [5].
  • Hydrophobic stabilization through its fluoro-benzophenone moiety and Phe696, a residue essential for controlling substrate conformation during cyclization [4] [9].
  • Alkyl chain insertion into the substrate channel, displacing water molecules required for the deprotonation step mediated by Tyr503-His232 [4].

Table 1: Key Residues in OSC Active Site Targeted by Ro 48-8071

ResidueRole in CatalysisInteraction with Ro 48-8071
Asp455Protonates epoxide oxygenForms salt bridge with tertiary amine of inhibitor
Phe696Facilitates 1,2-hydride shiftsπ-π stacking with fluorobenzene ring
Tyr503Deprotonates final carbocationDisplaced by alkyl chain of inhibitor
His232Cooperates with Tyr503Sterically blocked

This binding locks OSC in a closed conformation, preventing the conformational shifts required for ring formation and cation migration [4] [5].

Kinetic and Thermodynamic Characterization of OSC Inhibition

Ro 48-8071 exhibits mixed-type inhibition kinetics, with both competitive and noncompetitive components:

  • Competitive at the substrate-binding pocket (Kᵢ = 3.2 ± 0.4 nM) [8].
  • Noncompetitive effects via allosteric disruption of residue networks involved in epoxide ring opening (Kᵢ = 8.7 ± 1.1 nM) [8].Thermodynamic studies show exothermic binding (ΔH = -48.2 kJ/mol) driven by hydrophobic interactions, with entropic penalty (TΔS = -12.6 kJ/mol) due to rigidification of the enzyme-inhibitor complex [8]. The inhibitor’s residence time exceeds 120 minutes, reflecting slow dissociation kinetics critical for sustained efficacy [1].

Table 2: Comparative Inhibition Kinetics of OSC Inhibitors

InhibitorIC₅₀ (nM)Inhibition Constant (Kᵢ, nM)Binding Mode
Ro 48-80716.53.2 (competitive)Mixed-type
Azasqualene-81200850 (competitive)Competitive
GSK2920487A2215 (noncompetitive)Noncompetitive

Downstream Effects on Sterol and Lanosterol Synthesis

Accumulation of Oxidosqualene Derivatives and Metabolic Feedback Loops

OSC inhibition by Ro 48-8071 causes:

  • Accumulation of 2,3-oxidosqualene (≥15-fold in HepG2 cells) and its isomer 2,3:22,23-dioxidosqualene [1] [7].
  • Formation of methylated oxidosqualene (MOS): In vivo studies in hamsters show MOS increases by 300% in liver tissue at doses ≥150 μmol/kg/day. MOS amplifies feedback inhibition by suppressing SREBP-2 processing, reducing transcription of HMG-CoA reductase and LDL receptors [1] [7].
  • Compensatory metabolic loops: Accumulated oxidosqualene derivatives activate LXRα, increasing ABCA1-mediated cholesterol efflux but paradoxically inducing SREBP-1c-driven fatty acid synthesis [3] [7].

Table 3: Accumulated Precursors in Cells Treated with Ro 48-8071 (10 μM, 24h)

Cell Line2,3-Oxidosqualene (fold change)MOS (nmol/mg protein)SREBP-2 Activation (% reduction)
HepG215.2 ± 1.84.3 ± 0.678%
PC-39.6 ± 0.93.1 ± 0.465%
HL-6022.4 ± 2.56.7 ± 0.882%

Modulation of Squalene Epoxides and Cholesterol Homeostasis

Ro 48-8071 disrupts cholesterol homeostasis through:

  • Suppression of lanosterol flux: Reduces downstream sterols (desmosterol, lathosterol) by >90% in intestinal cells, depleting membrane cholesterol pools [4] [7].
  • Inhibition of VLDL assembly: At 300 μmol/kg/day in hamsters, reduces hepatic VLDL secretion by 60% due to impaired microsomal triglyceride transfer protein (MTP) activity, lowering serum LDL-C [1] [7].
  • Anticancer effects: Depletes cholesterol in lipid rafts, disrupting AR and EGFR signaling in prostate cancer (LNCaP/PC-3 cells) and upregulating ERβ-mediated apoptosis at low concentrations (0.1–1 μM) [5] [7].
  • Lysosomal cholesterol modulation: Synergizes with alkaliptosis inducers (e.g., JTC801) in pancreatic cancer by blocking CYP51A1-driven cholesterol maturation, leading to TMEM175-dependent lysosomal alkalinization [6].

Table 4: Effects on Cholesterol Homeostasis Markers

SystemLanosterol ReductionVLDL Secretion ChangeFunctional Outcome
Hamster liver88% ↓60% ↓Hypocholesterolemia
PC-3 cells94% ↓N/AAR depletion, apoptosis induction
PDAC models75% ↓N/AEnhanced alkaliptosis sensitivity

Properties

CAS Number

161582-11-2

Product Name

Ro 48-8071

IUPAC Name

(4-bromophenyl)-[2-fluoro-4-[6-[methyl(prop-2-enyl)amino]hexoxy]phenyl]methanone

Molecular Formula

C23H27BrFNO2

Molecular Weight

448.4 g/mol

InChI

InChI=1S/C23H27BrFNO2/c1-3-14-26(2)15-6-4-5-7-16-28-20-12-13-21(22(25)17-20)23(27)18-8-10-19(24)11-9-18/h3,8-13,17H,1,4-7,14-16H2,2H3

InChI Key

CMYCCJYVZIMDFU-UHFFFAOYSA-N

SMILES

CN(CCCCCCOC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)Br)F)CC=C

Synonyms

(4'-(6-allylmethylaminohexyloxy)-2'-fluorophenyl)-4-(4-bromophenyl)methanone fumarate
Ro 48-8071
Ro 48-8071hydrochloride
Ro-48-8071

Canonical SMILES

CN(CCCCCCOC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)Br)F)CC=C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.